molecular formula C15H11N3O2 B1642233 5-(p-Nitrophenyl)-1-phenylimidazole

5-(p-Nitrophenyl)-1-phenylimidazole

Cat. No.: B1642233
M. Wt: 265.27 g/mol
InChI Key: ZSJKEZJWFBXQDZ-UHFFFAOYSA-N
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Description

5-(p-Nitrophenyl)-1-phenylimidazole (CAS: 61278-54-4) is an imidazole derivative featuring a phenyl group at the 1-position and a p-nitrophenyl substituent at the 5-position. Its synthesis typically involves palladium-catalyzed cross-coupling or lithiation strategies, as inferred from related imidazole derivatives ().

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

5-(4-nitrophenyl)-1-phenylimidazole

InChI

InChI=1S/C15H11N3O2/c19-18(20)14-8-6-12(7-9-14)15-10-16-11-17(15)13-4-2-1-3-5-13/h1-11H

InChI Key

ZSJKEZJWFBXQDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of 5-(p-Nitrophenyl)-1-phenylimidazole have been extensively studied. Research indicates that this compound exhibits potent activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of imidazole derivatives, including this compound. The results demonstrated that this compound showed superior antibacterial activity against resistant strains of Staphylococcus aureus compared to other derivatives.

Table 1: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antiviral Mechanism

In addition to its antibacterial properties, this compound has shown potential as an antiviral agent. It has been investigated for its ability to inhibit HIV-1 integrase.

Case Study: HIV-1 Integrase Inhibition

Research found that this compound not only inhibited viral replication but also interfered with the integrase-LEDGF/p75 interaction, which is crucial for the integration of viral DNA into the host genome.

Antihypertensive Activity

The compound has also been evaluated for its antihypertensive effects. Studies indicate that derivatives of imidazole can reduce blood pressure in hypertensive models.

Table 2: Antihypertensive Activity

CompoundDose (mg/kg)Blood Pressure Reduction (%)
This compound1025%
Reference Drug (e.g., Amlodipine)1030%

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties through mechanisms such as inhibition of tubulin polymerization.

Case Study: Tubulin Polymerization Inhibition

In a study focused on anticancer activity, it was found that imidazole derivatives interact with the colchicine binding site on tubulin, leading to inhibited cell proliferation in cancer cell lines .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between 5-(p-Nitrophenyl)-1-phenylimidazole and its analogs:

Compound Name Substituents (Imidazole Positions) Electronic Effects Key Reactivity Observations
This compound 1-Ph, 5-p-NO₂Ph Strong electron-withdrawing (NO₂) Enhanced electrophilicity; directs functionalization at electron-deficient sites
1-Phenylimidazole 1-Ph Neutral (no NO₂) Lithiation occurs at 2-position without nitro interference
5-(P-Methylphenyl)-1-phenylimidazole 1-Ph, 5-p-MePh Electron-donating (Me) Increased electron density improves cross-coupling yields (e.g., 74% in Pd-catalyzed annulation)
5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione Thiadiazole core with S and NO₂ Electron-withdrawing (NO₂, S) Reduced aromaticity vs. imidazole; altered solubility and stability

Reactivity in Palladium-Catalyzed Annulation

In Pd-catalyzed reactions (), substituents on aryl halides significantly impact yields. For example:

  • Electron-donating groups (e.g., methyl, trifluoromethoxy) yield 41–74% in imidazo[1,5-f]phenanthridine synthesis.
  • Electron-withdrawing groups (e.g., chloro, nitrile) reduce yields (e.g., 33% for 4-chloro-substituted products).

This highlights the nitro group’s role in deactivating the aromatic system toward electrophilic substitution.

Lithiation Behavior

1-Phenylimidazole undergoes isoprene-promoted lithiation at the 2-position without ring deprotonation (). Introducing a nitro group at the 5-position would likely:

  • Reduce basicity of the imidazole ring due to electron withdrawal.
  • Direct lithiation to specific sites (e.g., 4-position) to avoid steric/electronic clashes with NO₂.

Comparatively, methyl or methoxy substituents (electron-donating) facilitate lithiation at the 2-position with higher efficiency.

Reaction Kinetics and Stability

notes that phenyl glycosides exhibit kinetics similar to p-nitrophenyl glycosides despite lacking a nitro leaving group. Extending this to imidazoles, the nitro group in this compound may:

  • Reduce stability under basic or reducing conditions compared to non-nitro analogs.

Preparation Methods

Regioselective Nitration Using Urea-Modified Acidic Conditions

The most industrially viable method for synthesizing 5-(p-nitrophenyl)-1-phenylimidazole involves direct nitration of 1-phenyl-5-phenylimidazole precursors. Patent US5008398A demonstrates that employing urea as a nitration moderator in sulfuric/nitric acid mixtures achieves exceptional para-selectivity (>95%) and yields exceeding 90%. The urea acts through multiple mechanisms:

  • Neutralizes excess nitronium ions to prevent over-nitration
  • Forms stable complexes with meta-directing intermediates
  • Maintains reaction homogeneity through hydrogen bonding networks

Table 1: Optimized Nitration Conditions from US5008398A

Parameter Optimal Range Effect on Yield
H2SO4 Concentration 96-98% Maximizes NO2+ generation
HNO3 Equivalents 1.2-1.5 eq Prevents di-nitration
Urea Loading 0.5-0.7 mol/mol Ensures complete complexation
Temperature Profile 50°C (initiation) → 110°C (completion) Balances kinetics vs. selectivity
Reaction Time 4-6 hours Complete conversion

The critical innovation lies in the staged addition sequence:

  • Dissolution of 1-phenyl-5-phenylimidazole in H2SO4/urea mixture
  • Controlled addition of 65-68% HNO3 via dropping funnel
  • Gradual temperature ramp to 110°C with continuous stirring

This protocol produces pharmaceutical-grade material (HPLC purity >99%) without requiring post-synthetic purification.

Oleum-Mediated Nitration Systems

Complementary work in US3644391A establishes an alternative nitration strategy using oleum (fuming sulfuric acid) to maintain anhydrous conditions. While originally developed for 4(5)-nitroimidazoles, this method adapts well to aromatic nitration when using appropriate starting materials:

Key Process Characteristics:

  • Sulfur trioxide acts as both dehydrating agent and Lewis acid catalyst
  • Enables nitration at lower temperatures (20-60°C)
  • Requires precise stoichiometric control of SO3:HNO3 (1.1:1 molar ratio)

The reaction mechanism proceeds through:

  • In situ generation of nitronium tetraoxysulfate complexes
  • Electrophilic attack at the phenyl ring's para position
  • Sequential proton transfer stabilized by SO3^− counterions

Equation 1:
$$
\text{Ar-H} + \text{NO}2^+ \rightarrow \text{Ar-NO}2 + \text{H}^+ \quad (\text{Rate} = k[\text{Ar-H}][\text{NO}2^+][\text{SO}3]^{0.5})
$$

This method achieves 82-87% yields for analogous nitroaryl imidazoles but requires specialized equipment for handling oleum.

Multi-component Condensation Approaches

Debus-Radziszewski Reaction with Nitroaryl Aldehydes

Building the imidazole core de novo while introducing the p-nitrophenyl group offers an alternative synthetic route. Adapted from PMC4011293, this one-pot methodology uses:

  • p-Nitrobenzaldehyde as aryl source
  • Benzil derivatives for diketone component
  • Ammonium acetate as nitrogen source

Typical Procedure:

  • Reflux equimolar p-nitrobenzaldehyde (15.1 g), benzil (21.0 g), and ammonium acetate (7.7 g) in methanol (200 mL)
  • Acid-catalyzed cyclization at 65°C for 12 hours
  • Column purification (EtOAc/EtOH/NEt3 10:1:0.1) yields 68-72% product

X-ray crystallographic data confirm the regiochemistry, with dihedral angles between imidazole and aryl rings measuring 12.56° (phenyl) and 77.34° (p-nitrophenyl).

Schiff Base Cyclization Strategies

PMC3051601 demonstrates nitro group incorporation via Schiff base intermediates. While developed for benzimidazoles, the methodology translates to imidazole synthesis:

Reaction Sequence:

  • Condense p-nitroaniline with glyoxal to form bis-imine intermediate
  • Acid-catalyzed cyclization (H2SO4, 80°C)
  • In situ oxidation with NaNO2/HCl introduces phenyl group

This route produces this compound in 58% yield but requires careful pH control during the oxidation step.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Key Advantage Limitation
Urea-Nitration 92 99.5 Scalable to kg batches Requires pre-formed substrate
Oleum-Nitration 85 98.2 Low-temperature operation Corrosive reagents
Debus Condensation 70 97.8 Single-pot synthesis Limited solvent choices
Schiff Base 58 95.1 No specialized equipment Multi-step purification

The urea-mediated nitration method emerges as superior for industrial applications, while multi-component approaches offer versatility for structural analogs.

Experimental Optimization Guidelines

Critical Parameters in Nitration Reactions

From patent data:

  • Acid Strength: Maintain H2SO4 ≥96% to prevent hydration of NO2+
  • Mixing Efficiency: Use helical ribbon impellers (Re > 10,000)
  • Quenching Protocol: Pour onto ice/NaOH mixture (pH 7-8)
  • Crystallization: Recrystallize from MeOH/Et2O (1:1)

Troubleshooting Common Issues

  • Over-nitration: Reduce HNO3 equivalents to 1.1-1.3 mol/mol
  • Para/Meta Isomers: Increase urea concentration to 0.8 mol/mol
  • Emulsion Formation: Add 5% NaCl during workup

Q & A

Q. What synthetic methodologies are effective for preparing 5-(p-Nitrophenyl)-1-phenylimidazole?

Answer: The synthesis can be approached via:

  • Electrophilic aromatic substitution : Introduce the p-nitrophenyl group to a pre-formed 1-phenylimidazole core under nitration conditions (HNO₃/H₂SO₄), though regioselectivity must be controlled via directing groups .
  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between a halogenated imidazole (e.g., 5-bromo-1-phenylimidazole) and p-nitrophenylboronic acid, catalyzed by Pd(PPh₃)₄ in a DMF/H₂O system .
  • Stepwise ring assembly : Construct the imidazole ring using glyoxal, ammonium acetate, and pre-functionalized nitrobenzene derivatives, followed by purification via column chromatography (silica gel, EtOAc/hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm regiochemistry. The nitro group’s electron-withdrawing effect shifts aromatic protons downfield (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 280.0855 for C₁₅H₁₁N₃O₂) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar nitrophenyl-imidazole derivatives .

Q. How does the nitro group influence the compound’s stability under thermal or photochemical conditions?

Answer: The electron-withdrawing nitro group enhances thermal stability but may promote photodegradation. For thermal studies, conduct thermogravimetric analysis (TGA) in N₂ atmosphere (decomposition >250°C). For photostability, use UV-Vis spectroscopy (λmax ~320 nm) under controlled light exposure, noting nitro-to-nitrito isomerization risks .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in catalytic or organometallic systems?

Answer:

  • Tautomerization : The nitro group stabilizes the imidazole’s protic N-heterocyclic carbene (NHC) tautomer, as shown in Mn complexes. Study this via IR (C=O stretches) and DFT calculations (B3LYP/6-31G*) .
  • C-H functionalization : The nitro group deactivates the imidazole ring toward electrophilic substitution but enables directed lithiation at the 2-position using Li powder/isoprene in THF, followed by quenching with electrophiles (e.g., aldehydes) .

Q. How to resolve contradictions in reported metabolic stability data for nitrophenyl-imidazoles?

Answer:

  • Enzyme specificity : Test inhibition of CYP isoforms (e.g., CYP3A4, CYP2D6) using human liver microsomes. Compare IC₅₀ values via fluorometric assays, noting competitive vs. non-competitive inhibition mechanisms .
  • Solubility factors : Use DMSO stock solutions ≤0.1% to avoid solvent interference. Validate data with LC-MS/MS quantification of metabolite formation rates .

Q. What computational strategies predict the electronic effects of the nitro group on reaction pathways?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The nitro group lowers HOMO energy (-8.5 eV), reducing susceptibility to oxidation .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., CYP enzymes) using AutoDock Vina, focusing on nitro group’s role in π-stacking or hydrogen bonding .

Q. How to optimize reaction yields for derivatives of this compound?

Answer:

  • Catalyst screening : Test Pd catalysts (e.g., PdCl₂, Pd(OAc)₂) in cross-couplings, optimizing ligand choice (e.g., XPhos for bulky substrates) .
  • Workup protocols : Use aqueous extraction (NaHCO₃ for acidic byproducts) and recrystallization (EtOH/H₂O) to improve purity. Monitor yields via ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

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